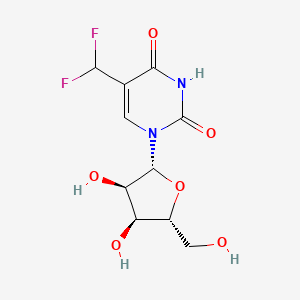

5-Difluoromethyluridine

Descripción

5-Difluoromethyluridine is a fluorinated nucleoside analog characterized by the presence of a difluoromethyl (-CF₂H) group at the 5-position of the uracil ring. This modification enhances its lipophilicity and metabolic stability compared to non-fluorinated uridine derivatives, making it a candidate for therapeutic applications, particularly in antiviral or anticancer research .

Propiedades

Fórmula molecular |

C10H12F2N2O6 |

|---|---|

Peso molecular |

294.21 g/mol |

Nombre IUPAC |

5-(difluoromethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H12F2N2O6/c11-7(12)3-1-14(10(19)13-8(3)18)9-6(17)5(16)4(2-15)20-9/h1,4-7,9,15-17H,2H2,(H,13,18,19)/t4-,5-,6-,9-/m1/s1 |

Clave InChI |

UALMIHJPIBPRGR-MWKIOEHESA-N |

SMILES isomérico |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(F)F |

SMILES canónico |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Difluoromethyluridine can be achieved through direct C-H difluoromethylation of heterocycles via organic photoredox catalysis. This method uses O₂ as a green oxidant and does not require pre-functionalization of the substrates, metals, or additives. The process is operationally straightforward and yields difluoromethylated heterocycles in moderate to excellent yields .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis under cGMP conditions. This ensures high purity and quality, making it suitable for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

5-Difluoromethyluridine undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like O₂ and reducing agents like hydrogen gas. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various difluoromethylated heterocycles, which exhibit promising activity against cancer cell lines such as HCT116, HepG-2, and MCF-7 .

Aplicaciones Científicas De Investigación

5-Difluoromethyluridine has a wide range of scientific research applications:

Chemistry: Used in the synthesis of difluoromethylated heterocycles, which are important in drug development.

Biology: Studied for its effects on DNA synthesis and apoptosis in cancer cells.

Medicine: Investigated for its potential as an anticancer and antiviral agent.

Industry: Utilized in the large-scale production of pharmaceuticals under cGMP conditions.

Mecanismo De Acción

The mechanism of action of 5-Difluoromethyluridine involves the inhibition of DNA synthesis and induction of apoptosis. It targets thymidylate synthase, an enzyme crucial for DNA replication, thereby preventing the proliferation of cancer cells . Additionally, it interferes with viral nucleic acid synthesis, making it an effective antiviral agent.

Comparación Con Compuestos Similares

Key Observations:

- Lipophilicity and Stability : The difluoromethyl group in this compound strikes a balance between lipophilicity and solubility, unlike 5-FU (too polar) or 5-Trifluoromethyluridine (excessively lipophilic) .

- Metabolic Profile : The -CF₂H group resists oxidative degradation better than -CF₃, which can accumulate in tissues, or -Cl, which is prone to hydrolysis .

- Biological Selectivity: Compared to 5-FU, which non-specifically incorporates into RNA/DNA, this compound’s bulkier substituent may enable targeted interactions with viral polymerases or cancer-specific enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.